![molecular formula C12H16N2O2 B1493224 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2091620-39-0](/img/structure/B1493224.png)
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one, otherwise known as 3-Amino-1-hydroxy-6-methylindoline, is an organic compound that has been used in laboratory experiments and scientific research for many years. It is a synthetic compound that is used in a variety of applications due to its unique properties. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. This compound is known for its stability, low toxicity, and low reactivity.
Scientific Research Applications
Antitumor Activity
Indoline derivatives, including compounds similar to 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one, have been studied for their potential antitumor properties. Research has shown that these compounds can be effective against various human cancer cell lines, such as breast cancer, lung adenocarcinoma, promyelocytic leukemia, erythromyeloblastoid, and B-lymphoblastoid .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity. Molecular docking studies and screening against HIV-1 and HIV-2 strains have been conducted to evaluate their effectiveness in inhibiting virus replication in acutely infected cells .
Neuroprotective Agents
A series of indoline derivatives have been designed and synthesized as multifunctional neuroprotective agents. These compounds have shown significant protective effects against oxidative stress-induced cell death, which is a critical factor in battling ischemic stroke .
Biological Properties for Treatment
Indole derivatives are increasingly being recognized for their biologically active properties in treating various disorders. They exhibit a range of vital properties that make them suitable for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, the effects could be diverse and depend on the specific target and biological activity .
properties
IUPAC Name |
3-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-5-3-12(16)14-6-4-10-2-1-9(8-15)7-11(10)14/h1-2,7,15H,3-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLNUKFMHISGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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